Receptor Binding Affinity (Ki) for Bovine CRF at the CRF Receptor
Bovine CRF demonstrates potent and quantifiable binding to the CRF receptor, effectively displacing the radioligand [¹²⁵I-Tyr]ovine CRF with an inhibition constant (Ki) of 3.52 nM . This measurement provides a reproducible benchmark for assessing receptor engagement in binding assays. While other CRF family members also bind the receptor, the specific Ki value for bovine CRF is a critical parameter for experimental design, as differences in binding affinity across species variants (e.g., the high affinity of human/rat CRF for CRF-BP) can significantly alter the free ligand concentration available to activate the receptor [1].
| Evidence Dimension | CRF Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.52 nM |
| Comparator Or Baseline | Radioligand: [¹²⁵I-Tyr]ovine CRF |
| Quantified Difference | Displacement IC₅₀ of bovine CRF versus radiolabeled ovine CRF |
| Conditions | In vitro radioligand displacement assay; CRF receptor |
Why This Matters
Quantified binding affinity enables accurate calculation of receptor occupancy and facilitates the selection of appropriate ligand concentrations for downstream functional assays.
- [1] Sutton, S. W., et al. (1995). Ligand requirements of the human corticotropin-releasing factor-binding protein. Endocrinology, 136(3), 1097-1102. View Source
